4-Bromo-2,6-dimethoxypyrimidine

CAS No.: 60186-89-2

Cat. No.: VC2364812

Molecular Formula: C6H7BrN2O2

Molecular Weight: 219.04 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 60186-89-2 |

|---|---|

| Molecular Formula | C6H7BrN2O2 |

| Molecular Weight | 219.04 g/mol |

| IUPAC Name | 4-bromo-2,6-dimethoxypyrimidine |

| Standard InChI | InChI=1S/C6H7BrN2O2/c1-10-5-3-4(7)8-6(9-5)11-2/h3H,1-2H3 |

| Standard InChI Key | BFHOSMVQVHFCSK-UHFFFAOYSA-N |

| SMILES | COC1=CC(=NC(=N1)OC)Br |

| Canonical SMILES | COC1=CC(=NC(=N1)OC)Br |

Introduction

Chemical Identity and Structure

Molecular Composition

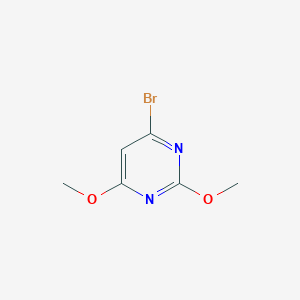

4-Bromo-2,6-dimethoxypyrimidine is characterized by the molecular formula C₆H₇BrN₂O₂, with a calculated molecular weight of 219.036 g/mol . The structure consists of a six-membered pyrimidine ring containing two nitrogen atoms at positions 1 and 3, with carbon atoms forming the remainder of the ring. The distinctive functional groups include:

-

A bromine atom at the 4-position

-

Methoxy groups (OCH₃) at positions 2 and 6

-

Two nitrogen atoms in the heterocyclic ring

This substitution pattern creates a molecule with specialized reactivity due to the combined electronic effects of the substituents on the aromatic pyrimidine system.

Physical Appearance

While specific information about the physical appearance of 4-Bromo-2,6-dimethoxypyrimidine is limited in the available literature, halogenated pyrimidines typically present as crystalline solids, often white to off-white in color. The specific morphology may vary depending on purification and crystallization conditions.

Physical and Chemical Properties

Physical Properties

4-Bromo-2,6-dimethoxypyrimidine possesses distinct physical characteristics that influence its handling, storage, and applications. Table 1 summarizes the key physical properties of this compound.

Table 1: Physical Properties of 4-Bromo-2,6-dimethoxypyrimidine

| Property | Value |

|---|---|

| Molecular Weight | 219.036 g/mol |

| Density | 1.6±0.1 g/cm³ |

| Boiling Point | 294.7±43.0 °C at 760 mmHg |

| Flash Point | 132.0±28.2 °C |

| Exact Mass | 217.969086 |

| Polar Surface Area (PSA) | 44.24000 |

| LogP | 2.17 |

| Vapor Pressure | 0.0±0.6 mmHg at 25°C |

| Refractive Index | 1.533 |

The compound exhibits a relatively high boiling point characteristic of halogenated heterocycles, and its LogP value of 2.17 indicates moderate lipophilicity, suggesting potential membrane permeability in biological systems .

Chemical Reactivity

The chemical behavior of 4-Bromo-2,6-dimethoxypyrimidine is largely determined by the electronic effects of its substituents on the pyrimidine ring:

-

The bromine atom at the C-4 position acts as an electron-withdrawing group, making this position particularly susceptible to nucleophilic substitution reactions.

-

The methoxy groups at positions 2 and 6 are electron-donating, which can stabilize reaction intermediates during certain transformations.

This reactivity profile makes 4-Bromo-2,6-dimethoxypyrimidine particularly valuable as a building block in synthetic organic chemistry, especially for the creation of more complex pyrimidine derivatives through substitution at the bromine-bearing carbon.

Synthesis and Preparation

Direct Halogenation

One common approach involves direct bromination of 2,6-dimethoxypyrimidine using brominating agents such as elemental bromine, N-bromosuccinimide (NBS), or other bromine sources under controlled conditions. The electron-rich nature of the pyrimidine ring, enhanced by the methoxy substituents, facilitates electrophilic aromatic substitution at the 4-position.

Nucleophilic Substitution Routes

Another potential synthetic pathway involves the preparation of 4-halopyrimidines through nucleophilic substitution reactions starting from appropriately functionalized precursors, such as 4-hydroxypyrimidines or 4-aminopyrimidines. These can be converted to the corresponding bromides through various bromination protocols.

Identification and Nomenclature

Chemical Identifiers

The compound is registered under various chemical identification systems, facilitating its accurate reference in scientific and regulatory contexts. Table 2 provides a comprehensive list of identifiers associated with 4-Bromo-2,6-dimethoxypyrimidine.

Table 2: Chemical Identifiers for 4-Bromo-2,6-dimethoxypyrimidine

| Identifier Type | Value |

|---|---|

| CAS Registry Number | 60186-89-2 |

| EC Number | 857-070-8 |

| DSSTox Substance ID | DTXSID20461255 |

| Wikidata ID | Q72454826 |

| MDL Number | MFCD07787454 |

Applications and Significance

Chemical Synthesis Applications

4-Bromo-2,6-dimethoxypyrimidine serves as a valuable intermediate in organic synthesis due to its potential for functionalization through the bromine substituent. The bromine atom at the 4-position acts as a leaving group in various coupling reactions, including:

-

Suzuki-Miyaura coupling with boronic acids to form carbon-carbon bonds

-

Buchwald-Hartwig amination to introduce nitrogen substituents

-

Other metal-catalyzed cross-coupling reactions for creating diverse pyrimidine derivatives

Analytical Characterization

Spectroscopic Properties

Comprehensive spectroscopic characterization is essential for confirming the structure and purity of 4-Bromo-2,6-dimethoxypyrimidine. While specific spectral data is limited in the available sources, typical analytical methods for this class of compounds include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR would show signals for the methoxy protons and the single proton at C-5

-

¹³C NMR would confirm the carbon skeleton and substitution pattern

-

-

Mass Spectrometry

-

Infrared Spectroscopy (IR)

-

Characteristic absorption bands for methoxy groups and heterocyclic ring vibrations

-

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume